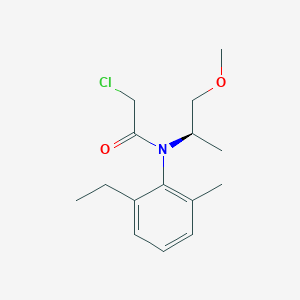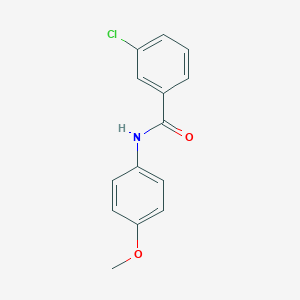
3-chloro-N-(4-methoxyphenyl)benzamide
Vue d'ensemble
Description
3-chloro-N-(4-methoxyphenyl)benzamide: is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-chloro-N-(4-methoxyphenyl)benzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-chloro-N-(4-hydroxyphenyl)benzamide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of hydroxyl-substituted benzamides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-chloro-N-(4-methoxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its activity as a COX-1 inhibitor, which could make it useful in the development of anti-inflammatory drugs .
Medicine: Due to its potential COX-1 inhibitory activity, this compound may have applications in the treatment of conditions involving inflammation and pain. Further research is needed to fully understand its therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure makes it a valuable component in the formulation of various products.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with the cyclooxygenase-1 (COX-1) enzyme. By inhibiting COX-1, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-1 is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2.
Comparaison Avec Des Composés Similaires
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 3-chloro-N-(4-chlorophenyl)benzamide
- 3-chloro-N-(2-methoxyphenyl)benzamide
Comparison: 3-chloro-N-(4-methoxyphenyl)benzamide is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and its ability to interact with biological targets. The position of the chlorine atom also plays a crucial role in determining the compound’s chemical properties and reactivity.
Propriétés
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYJKCQPDJQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


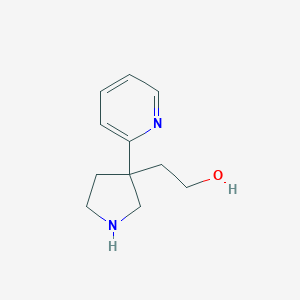
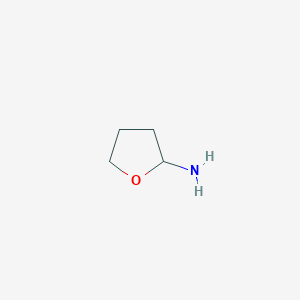
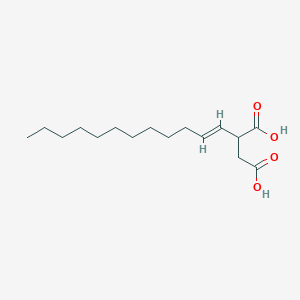
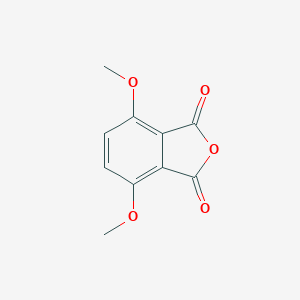
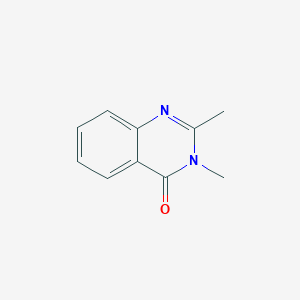
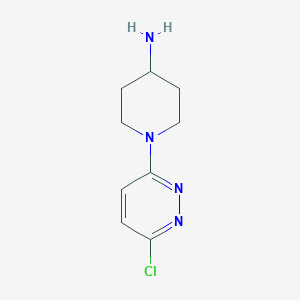
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
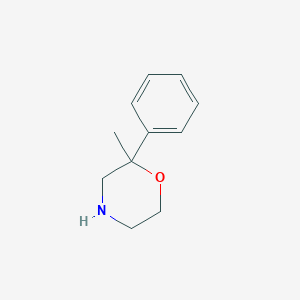
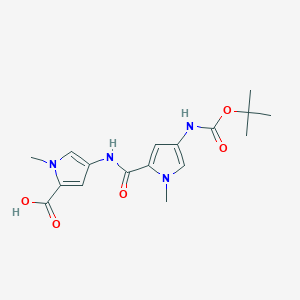
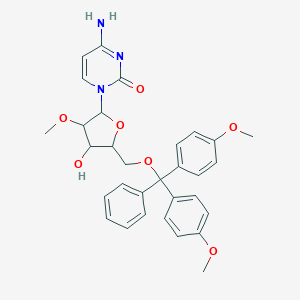
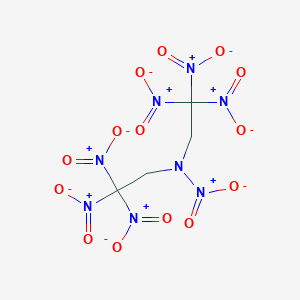

![1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl-](/img/structure/B190126.png)
